

O-Toluenesulfonamide: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: O-Toluenesulfonamide

Cat. No.: B073098

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide (OTS), an organic compound with the chemical formula $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NH}_2$, is primarily utilized as a plasticizer and as an intermediate in the synthesis of saccharin and fluorescent pigments.^{[1][2]} This guide provides a detailed overview of its toxicological and safety data, compiled from regulatory assessments and scientific studies, to support informed risk assessment and handling in professional settings.

Toxicological Data Summary

The toxicological profile of **O-Toluenesulfonamide** has been evaluated across various endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The following tables summarize the key quantitative data from these studies.

Acute and Dermal Toxicity

O-Toluenesulfonamide exhibits low acute oral and dermal toxicity.

Species	Route	Endpoint	Value	Reference
Rat (male)	Oral	LD50	>2000 mg/kg bw	[1][3]
Rat (female)	Oral	LD50	1000 - 2000 mg/kg bw	[1][3]
Rat	Oral	LD50	4870 mg/kg	[4][5]
Rabbit	Dermal	LD50	>2000 mg/kg bw	[6]

Repeated Dose Toxicity

Sub-chronic oral toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs).

Species	Duration	NOAEL	Key Effects Observed at Higher Doses	Reference
Rat (male, female)	At least 38 days (gavage)	20 mg/kg bw/day	Decreased locomotor activity, prone position, salivation, low body weight, hypertrophy of centrilobular hepatocytes.	[1]
Rat (male, female)	-	20 mg/kg bw/day	Clinical signs of toxicity and effects in the liver and bladder.	[6]
Rat (male)	90-day	180 µmol/kg per day	-	[7]
Rat (female)	90-day	533 µmol/kg per day	-	[7]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate no specific reproductive toxicity.

Species	Study Type	NOAEL	Key Effects Observed at Higher Doses	Reference
Rat	Combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422)	100 mg/kg bw/day	Significant reduction in pup body weights at 500 mg/kg bw/day.	[1]
Rat	Two-generation lifetime feeding study	-	Decrease of litter size and pup body weight at 250 mg/kg bw/day.	[1]

Genotoxicity and Carcinogenicity

Genotoxicity

A battery of in vitro and in vivo tests indicates that **O-Toluenesulfonamide** is not genotoxic.[6]

Test System	Assay Type	Result	Metabolic Activation	Reference
Salmonella typhimurium (TA 1535, TA 1537, TA 1538, TA 98, TA 100)	Bacterial Reverse Mutation Assay (similar to OECD TG 471)	Negative	With and without	[6]
Saccharomyces cerevisiae	Gene Mutation	Negative	With and without	[6]
Chinese Hamster Lung (V79) cells	Chromosomal Aberration Assay (similar to OECD TG 473)	Negative	With and without	[6]
Crl:CD-1 (ICR) mice	In vivo Micronucleus Assay	Negative	N/A	[6]

Carcinogenicity

Based on the weight of evidence from available studies, **O-Toluenesulfonamide** is not considered to be carcinogenic.[1][6] While one long-term feeding study reported a low incidence of benign urinary bladder tumors in male and female rats, this finding was not statistically significant or dose-dependent.[6] Subsequent two-generation lifetime feeding studies and other two-year oral rat studies found no increase in tumor incidence.[1] The International Agency for Research on Cancer (IARC) has classified **O-Toluenesulfonamide** in Group 2B, meaning it is "possibly carcinogenic to humans," a classification often based on limited evidence.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that orally administered **O-Toluenesulfonamide** is rapidly eliminated, primarily through urine (approximately 85%) and to a lesser extent in feces (about 10%), mostly within 48 hours.[2] In humans, excretion into the urine is slower than in rats.[1]

The main metabolites identified in both rats and humans are 2-sulfamoyl-benzyl alcohol and its sulphate and glucuronic acid conjugates.^[1] Saccharin has also been detected as a metabolite, particularly in humans.^[1]

Experimental Protocols

The toxicological studies on **O-Toluenesulfonamide** have largely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key cited experiments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline provides a method for assessing the acute oral toxicity of a substance.

Dosing and Observation

Administer O-Toluenesulfonamide by gavage to fasted animals



Observe animals for mortality and clinical signs for at least 14 days



Record body weight at specified intervals



Perform gross necropsy on all animals at the end of the study

Data Analysis

Calculate the LD50 value and its confidence limits

Record signs of toxicity, including onset, nature, and duration

Pre-mating and Mating Phase

Administer O-Toluenesulfonamide daily to males and females for 14 days



Pair animals for mating



Continue dosing females during gestation

Post-natal Phase and Terminal Studies

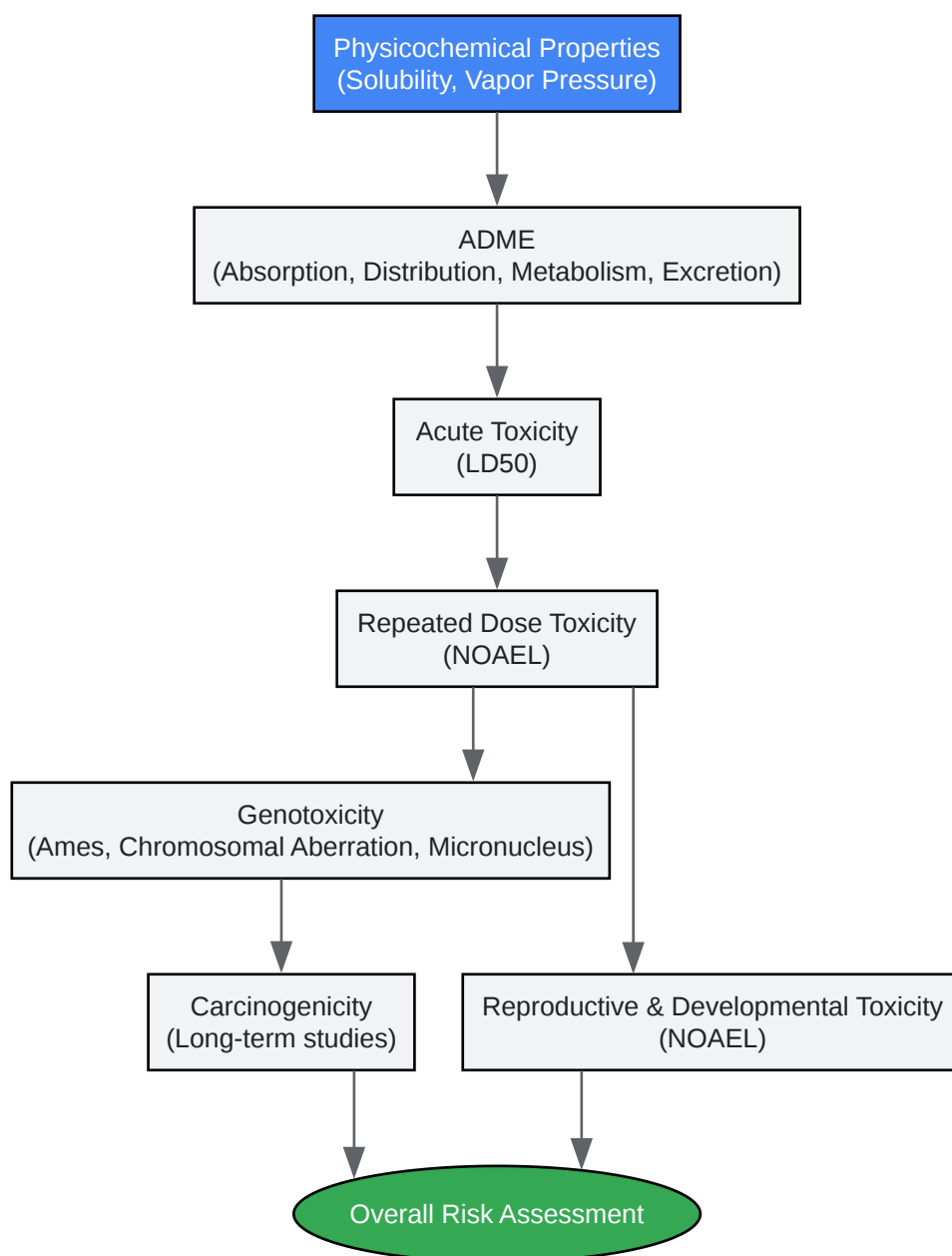
Continue dosing females through lactation to day 3



Examine pups for clinical signs and mortality



Conduct necropsy and histopathology on adult animals



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